molecular formula HNO3 B048233 Nitric acid CAS No. 122392-03-4

Nitric acid

Cat. No. B048233
Key on ui cas rn: 122392-03-4
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06024855

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].C1C([NH2:11])=CC=C(O)C=1>>[N+:1]([O-:4])([O-:3])=[O:2].[OH:2][NH3+:1].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged to the catholyte compartment
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature between 5° C. and 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].O[NH3+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06024855

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].C1C([NH2:11])=CC=C(O)C=1>>[N+:1]([O-:4])([O-:3])=[O:2].[OH:2][NH3+:1].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged to the catholyte compartment
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature between 5° C. and 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].O[NH3+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06024855

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].C1C([NH2:11])=CC=C(O)C=1>>[N+:1]([O-:4])([O-:3])=[O:2].[OH:2][NH3+:1].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged to the catholyte compartment
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature between 5° C. and 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].O[NH3+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06024855

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].C1C([NH2:11])=CC=C(O)C=1>>[N+:1]([O-:4])([O-:3])=[O:2].[OH:2][NH3+:1].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged to the catholyte compartment
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature between 5° C. and 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].O[NH3+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06024855

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].C1C([NH2:11])=CC=C(O)C=1>>[N+:1]([O-:4])([O-:3])=[O:2].[OH:2][NH3+:1].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[NH4+:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged to the catholyte compartment
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature between 5° C. and 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].O[NH3+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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